molecular formula C14H15N B1300050 (1R)-1,2-diphenylethan-1-amine CAS No. 34645-25-5

(1R)-1,2-diphenylethan-1-amine

Cat. No.: B1300050
CAS No.: 34645-25-5
M. Wt: 197.27 g/mol
InChI Key: DTGGNTMERRTPLR-CQSZACIVSA-N
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Description

(1R)-1,2-Diphenylethan-1-amine is a chiral amine compound characterized by the presence of two phenyl groups attached to an ethane backbone, with an amine group at the first carbon. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1,2-diphenylethan-1-amine typically involves the reduction of the corresponding ketone, (1R)-1,2-diphenylethanone, using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the amine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method offers a more efficient and scalable approach, utilizing catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions: (1R)-1,2-Diphenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or bromo derivatives of the phenyl rings.

Scientific Research Applications

(1R)-1,2-Diphenylethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of (1R)-1,2-diphenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    (1S)-1,2-Diphenylethan-1-amine: The enantiomer of (1R)-1,2-diphenylethan-1-amine, differing in its stereochemistry.

    1,2-Diphenylethane: Lacks the amine group, making it less reactive in certain chemical reactions.

    1,2-Diphenylethanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its chiral nature and the presence of both phenyl and amine groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in asymmetric synthesis and as a precursor for chiral drugs and catalysts.

Properties

IUPAC Name

(1R)-1,2-diphenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGGNTMERRTPLR-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362564
Record name (1R)-1,2-Diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34645-25-5
Record name (1R)-1,2-Diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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